Saflufenacil

描述

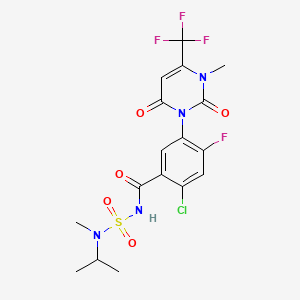

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-8H,1-4H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHDVXLWBQYPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF4N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058072 | |

| Record name | Saflufenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372137-35-4 | |

| Record name | Saflufenacil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372137-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saflufenacil [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372137354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saflufenacil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFLUFENACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189U20M808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saflufenacil mechanism of action on protoporphyrinogen oxidase

An In-depth Technical Guide to the Mechanism of Action of Saflufenacil on Protoporphyrinogen Oxidase

Introduction

This compound is a potent herbicide belonging to the pyrimidinedione chemical class, utilized for the pre-plant burndown and pre-emergence control of a wide spectrum of broadleaf weeds in various crops, including corn and soybeans.[1][2][3] Its herbicidal activity is rooted in the specific inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This guide provides a detailed examination of the molecular mechanism, quantitative kinetics, and experimental validation of this compound's action on PPO.

Molecular Mechanism of Action

This compound's primary mode of action is the potent inhibition of protoporphyrinogen oxidase (PPO or protox).[1][4] PPO is a key enzyme located in the chloroplasts and mitochondria that catalyzes the penultimate step in the biosynthesis of both chlorophylls and hemes. Specifically, PPO facilitates the six-electron oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX).

The inhibition of PPO by this compound disrupts this critical pathway, leading to a cascade of cytotoxic events:

-

Accumulation of Protoporphyrinogen IX : The blockage of PPO by this compound causes the substrate, Protogen IX, to accumulate within the plastids.

-

Cellular Translocation : Unable to be converted to Proto IX within the plastids, the excess Protogen IX diffuses out into the cytoplasm.

-

Cytoplasmic Oxidation : In the cytoplasm, non-enzymatic oxidation or the action of other cytoplasmic oxidases converts the accumulated Protogen IX into Proto IX.

-

Photosensitization and Oxidative Stress : Proto IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it triggers the formation of highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).

-

Membrane Peroxidation and Cell Death : The generated singlet oxygen initiates a chain reaction of lipid peroxidation, rapidly destroying the integrity of cellular membranes, including the plasmalemma and tonoplast. This leads to rapid loss of membrane function, ion leakage, tissue necrosis, and ultimately, plant death.

This light-dependent mechanism results in the characteristic rapid wilting and necrotic symptoms observed in susceptible plants treated with this compound.

Signaling Pathway of this compound Action

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Saflufenacil

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. The information is curated for professionals in research and development and is presented with clarity and technical depth.

Chemical Identity and Structure

This compound is a synthetic organic compound belonging to the pyrimidinedione chemical class.[1] It is utilized as a potent herbicide for the control of broadleaf weeds in various crops.[1]

-

IUPAC Name: 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide[2]

-

Chemical Formula: C₁₇H₁₇ClF₄N₄O₅S

-

Molecular Weight: 500.85 g/mol

-

Structure: this compound is a member of the sulfamide class of compounds. Specifically, it is a sulfamide where one amino group is substituted by a methyl and an isopropyl group, and the other is substituted by a 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]benzoyl group.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, application, and environmental fate. These properties are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Physical State | White, odorless powder | |

| Melting Point | 189.9 °C | |

| Boiling Point | Decomposes at approximately 230 °C | |

| Density | 1.595 g/mL | |

| pKa | 4.41 | |

| Vapor Pressure | 4.5 x 10⁻¹⁵ Pa at 20 °C | |

| Henry's Law Constant | 1.07 x 10⁻²⁰ atm·m³/mol | |

| Octanol/Water Partition Coefficient (log Pow) | 2.6 |

Table 2: Solubility of this compound in Water at 20-25 °C

| pH | Solubility ( g/100 mL) | References |

| 4 | 0.0014 | |

| 5 | 0.0025 | |

| 7 | 0.21 | |

| 9 | Degrades |

Table 3: Solubility of this compound in Organic Solvents at 20 °C

| Solvent | Solubility ( g/100 mL) | References |

| Acetone | 27.5 | |

| Acetonitrile | 19.4 | |

| Dichloromethane | 24.4 | |

| Ethyl Acetate | 6.55 | |

| n-Heptane | <0.005 | |

| Isopropyl Alcohol | 0.25 | |

| Methanol | 2.98 | |

| n-Octanol | <0.01 | |

| Tetrahydrofuran | 36.2 | |

| Toluene | 0.23 |

Mechanism of Action

This compound functions as a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which is a critical enzyme in the tetrapyrrole biosynthetic pathway responsible for the production of chlorophyll and heme. Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This accumulated substrate leaks from the chloroplasts into the cytoplasm where it is oxidized to protoporphyrin IX. Protoporphyrin IX is a photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, tissue necrosis and plant death.

References

The Discovery and Synthesis of Saflufenacil: A Technical Guide

Introduction

Saflufenacil is a potent, broad-spectrum herbicide belonging to the pyrimidinedione chemical class. Developed by BASF and marketed under trade names such as Kixor®, Sharpen®, and Integrity®, it provides both pre- and post-emergence control of a wide range of broadleaf weeds, including those resistant to other herbicide modes of action.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development and agrochemicals.

Discovery and Development

The journey to this compound's discovery began with a class of compounds known as benzoisothiazoles, which exhibited strong herbicidal properties but lacked the desired crop selectivity and bioavailability.[2] Through a process of chemical optimization, scientists at BASF sought to improve these characteristics. A key breakthrough was the opening of the isothiazole ring to create a carboxamide side chain, which significantly enhanced herbicidal performance.[2] This line of research ultimately led to the pyrimidinedione class of chemistry and the identification of this compound (coded as BAS800H) as a highly effective herbicide candidate.[1] The development of this compound built upon earlier work by Hoffmann-La Roche and Ciba-Geigy on 3-aryl uracil derivatives with herbicidal activity.

The logical progression of the discovery process is outlined below:

Chemical Synthesis

The commercial synthesis of this compound is a multi-step process. A key step, as described in a BASF patent, involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the core ring systems of the herbicide with a yield exceeding 90%. This is followed by further standard chemical transformations to arrive at the final product.

Another described practical synthesis achieves an overall yield of 48.6% over eight steps. A crucial intermediate, N-methyl-N-isopropyl sulfamide, is synthesized in three steps with a 74.8% yield from sulfuryl chloride isocyanate, t-butanol, and N-methyl-N-isopropylamine. Patents also describe the preparation of key intermediates, such as the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate.

Mode of Action: Protoporphyrinogen IX Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its potent inhibition of the enzyme protoporphyrinogen IX oxidase (PPO). PPO is a critical enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for the production of both chlorophyll and heme. The enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

When this compound binds to and inhibits PPO in the chloroplast, protoporphyrinogen IX accumulates and leaks into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen species. These reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes. This loss of membrane integrity causes cellular leakage, tissue necrosis, and ultimately, the death of the plant. The visible symptoms on susceptible plants, such as chlorosis and necrosis, can appear within hours of application.

The biochemical pathway of PPO inhibition by this compound is illustrated below:

Quantitative Data

This compound is a highly potent inhibitor of PPO and demonstrates effective herbicidal activity at low concentrations.

Table 1: In Vitro PPO Inhibition by this compound

| Plant Species | IC50 (nM) |

| Black Nightshade (Solanum nigrum) | 0.4 |

| Velvetleaf (Abutilon theophrasti) | 0.4 |

| Corn (Zea mays) | 0.4 |

| Various Weed Species | 0.2 - 2.0 |

Table 2: Whole-Plant Herbicidal Efficacy of this compound

| Weed Species | Application | Parameter | Value (g a.i./ha) |

| Flixweed, Palmer Amaranth, Pigweeds, Blue Mustard (averaged) | PRE | GR90 | 9 |

| Flixweed, Palmer Amaranth, Pigweeds, Blue Mustard (averaged) | POST | GR90 | 6 |

| Field Pennycress (Thlaspi arvense) | EPOST with MSO | ED90 | 59 |

| Field Pennycress (Thlaspi arvense) | LPOST with MSO | ED90 | 79 |

| Henbit (Lamium amplexicaule) | POST with MSO | ED90 | 35 |

PRE: Pre-emergence; POST: Post-emergence; EPOST: Early Post-emergence; LPOST: Late Post-emergence; GR90: Dose for 90% growth reduction; ED90: Dose for 90% control; MSO: Methylated Seed Oil.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Experimental Workflow

The evaluation of a herbicide like this compound follows a structured workflow, from initial in vitro screening to whole-plant efficacy trials.

Protocol 1: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

1. Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., young leaves or coleoptiles) in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 6.8) containing additives to prevent interference from phenolics and to solubilize membrane-bound enzymes. A typical buffer may contain 10 mM ascorbic acid, 0.1% polyvinylpyrrolidone (PVPP), and 0.5% Triton X-100.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C. The resulting supernatant contains the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Inhibition Assay:

-

Prepare a reaction mixture containing the crude enzyme extract, a suitable buffer (e.g., Tris-HCl with a detergent), and varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

-

Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence at an emission wavelength of approximately 630 nm with an excitation wavelength of around 405 nm.

-

Calculate the percentage of inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Quantification of Protoporphyrin IX Accumulation

1. Sample Collection and Extraction:

-

Harvest leaf tissue from plants treated with this compound and from untreated control plants.

-

Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.

-

Extract protoporphyrin IX by homogenizing the powdered tissue in a solution of 80% acetone and 20% 0.1 M ammonium hydroxide.

2. Quantification by UPLC-MS/MS:

-

Centrifuge the extract to pellet the debris and analyze the supernatant.

-

Use a UPLC-MS/MS system with a suitable C18 column.

-

Employ a mobile phase gradient, for example, with mobile phase A consisting of 0.1% ammonia in water and mobile phase B consisting of 0.1% ammonium acetonitrile in acetonitrile.

-

Use negative ion multiple reaction monitoring (MRM) mode for detection and quantification of protoporphyrin IX.

-

Compare the levels of protoporphyrin IX in treated and control plants.

Protocol 3: Whole-Plant Herbicidal Efficacy Assay

1. Plant Growth:

-

Grow susceptible weed species from seed in pots containing a standardized soil mix in a greenhouse or controlled environment chamber.

-

Maintain optimal growing conditions (temperature, light, water).

2. Herbicide Application:

-

For pre-emergence trials, apply this compound at a range of doses to the soil surface immediately after sowing.

-

For post-emergence trials, apply this compound to plants at a specific growth stage (e.g., 2-4 true leaves).

-

Use a calibrated sprayer to ensure uniform application.

3. Assessment of Efficacy:

-

At a set time after treatment (e.g., 14 or 21 days), visually assess the percentage of injury (0% = no effect, 100% = plant death).

-

Harvest the above-ground biomass and determine the fresh and/or dry weight.

-

Calculate the percentage of growth reduction relative to untreated control plants.

-

Determine the GR50 (dose causing 50% growth reduction) or ED50 (dose causing 50% control) by fitting the data to a log-logistic dose-response curve.

This compound is a highly effective herbicide that resulted from a targeted chemical optimization program. Its mode of action as a potent PPO inhibitor leads to rapid and effective control of a broad spectrum of broadleaf weeds. The detailed methodologies and quantitative data presented in this guide provide a comprehensive technical overview for researchers and professionals working in the field of herbicide science and development. The continued study of compounds like this compound is crucial for the development of new weed management strategies to address the ongoing challenge of herbicide resistance.

References

Saflufenacil: A Technical Guide to a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent, broad-spectrum herbicide belonging to the pyrimidinedione chemical class, developed by BASF under the trademark Kixor®.[1] It is utilized for the pre-plant burndown and pre-emergence control of a wide array of broadleaf weeds, including those resistant to acetolactate synthase (ALS) inhibitors, in numerous crops such as corn, soybeans, and cereals.[2][3] Marketed under names like Sharpen™, Treevix™, and OpTill™, this compound is known for its rapid, light-dependent contact activity and soil residual effects.[1][4] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthetic pathway.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, crop selectivity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is an organic compound with a complex structure that contributes to its herbicidal activity. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide | |

| Chemical Formula | C₁₇H₁₇ClF₄N₄O₅S | |

| Molar Mass | 500.85 g·mol⁻¹ | |

| Melting Point | 189.9 °C | |

| Solubility in Water | 2100 mg/L (at 20 °C) | |

| CAS Number | 372137-35-4 |

Mechanism of Action: PPO Inhibition

This compound is classified as a WSSA/HRAC Group 14 herbicide. Its primary target is the enzyme protoporphyrinogen oxidase (PPO or Protox), which is essential for the biosynthesis of both chlorophyll in plants and heme in mammals.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This reaction is the final common step in the synthesis of tetrapyrroles. In plants, this process occurs within the chloroplasts.

By inhibiting PPO, this compound causes the substrate, Protogen IX, to accumulate. This excess Protogen IX leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen species (¹O₂). These reactive oxygen species trigger rapid lipid peroxidation, leading to the destruction of cell membranes, loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis and plant death. The visible symptoms, including chlorosis and necrosis, appear quickly, often within hours of application.

Figure 1: Mechanism of action for this compound via PPO inhibition.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro PPO Inhibition

This compound is a highly potent inhibitor of the PPO enzyme. In vitro assays using enzymes isolated from various plant species consistently show inhibition at nanomolar concentrations.

| Plant Species | IC₅₀ (nM) | Reference |

| Black Nightshade (Solanum nigrum) | 0.4 | |

| Velvetleaf (Abutilon theophrasti) | 0.4 | |

| Corn (Zea mays) | 0.4 | |

| Tall Morningglory (Ipomoea purpurea) | 0.2 - 2.0 |

IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50%.

Dose-Response in Weed Control

Field and greenhouse studies have established effective dose rates for this compound against a wide range of broadleaf weeds. The effective dose (ED) required for a certain level of control often varies by weed species, growth stage, and the use of adjuvants.

| Weed Species | Application | Adjuvant | ED₉₀ (g ai/ha) | Reference |

| Field Bindweed (Convolvulus arvensis) | POST | None | 71 | |

| Field Bindweed (Convolvulus arvensis) | POST | NIS | 20 | |

| Field Bindweed (Convolvulus arvensis) | POST | COC | 11 | |

| Field Bindweed (Convolvulus arvensis) | POST | MSO | 7 | |

| Blue Mustard (Chorispora tenella) | POST | COC | >6 | |

| Flixweed (Descurainia sophia) | POST | COC | >6 | |

| Palmer Amaranth (Amaranthus palmeri) | PRE | N/A | 9 | |

| Redroot Pigweed (Amaranthus retroflexus) | PRE | N/A | 9 | |

| Redroot Pigweed (Amaranthus retroflexus) | POST | N/A | 6 |

ED₉₀: The effective dose required to provide 90% weed control or biomass reduction. POST: Post-emergence; PRE: Pre-emergence; NIS: Non-ionic Surfactant; COC: Crop Oil Concentrate; MSO: Methylated Seed Oil.

A study on a premixture of pyroxasulfone and encapsulated this compound found the ED₅₀ for controlling redroot pigweed and common lambsquarters at 8 weeks after emergence to be 170 and 219 g ai/ha, respectively.

Crop Rotational Safety

The residual soil activity of this compound can affect subsequent crops. Studies have been conducted to determine safe plant-back intervals and tolerance levels for various rotational crops.

| Rotational Crop | This compound Rate in Previous Year (g ai/ha) | Observed Effect | Recommendation | Reference |

| Cucumber | 100 - 200 | Reduced dry weight and yield | Do not plant 1 year after | |

| Onion | 100 - 200 | Reduced dry weight, bulb size, and yield | Do not plant 1 year after | |

| Sugar Beet | 100 - 200 | Reduced dry weight and yield | Do not plant 1 year after | |

| Cabbage | 200 | Reduced dry weight, head size, and yield | Do not plant 1 year after | |

| Carrot | 200 | Reduced root weight and yield | Do not plant 1 year after | |

| Pepper | 200 | Reduced dry weight, fruit number, and yield | Do not plant 1 year after | |

| Pea | up to 200 | No negative impact | Safe to plant 1 year after | |

| Potato | up to 200 | No negative impact | Safe to plant 1 year after |

Crop Selectivity and Metabolism

The selectivity of this compound in tolerant crops like corn is primarily due to rapid metabolic detoxification. While the PPO enzyme in corn is just as sensitive to this compound as the enzyme in susceptible weeds, corn plants can quickly metabolize the herbicide into non-phytotoxic compounds. Additionally, in pre-emergence applications, low translocation of the herbicide from the roots to the shoots contributes to selectivity in corn.

Metabolism of this compound in plants occurs via three main pathways:

-

Demethylation of the uracil ring at the 3-position.

-

Dealkylation of the terminal sulfamide nitrogen, involving the loss of the methyl or isopropyl group.

-

Hydrolytic cleavage of the uracil ring.

Figure 2: Simplified metabolic pathways of this compound in tolerant plants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Protocol: In Vitro PPO Inhibition Assay

This protocol is adapted from established spectrophotometric assays used to determine the inhibitory effect of compounds on PPO activity.

1. Preparation of Crude PPO Enzyme Extract: a. Homogenize 1 gram of fresh young leaf tissue (e.g., from velvetleaf or corn) on ice in a mortar and pestle with 5 mL of ice-cold 0.1 M phosphate buffer (pH 6.5-7.5) containing 1 mM EDTA and 5 mM DTT. b. Transfer the homogenate to a centrifuge tube and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice at all times. d. Determine the protein concentration of the extract using a standard method like the Bradford assay.

2. PPO Activity Assay: a. Materials:

- PPO enzyme extract

- Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)

- Substrate: Protoporphyrinogen IX (Protogen IX), prepared fresh by chemical reduction of Protoporphyrin IX.

- Inhibitor: this compound stock solutions of various concentrations (prepared in DMSO).

- Spectrophotometer or 96-well plate reader. b. Procedure: i. Prepare a series of reaction mixtures in cuvettes or microplate wells. For each this compound concentration to be tested, add the assay buffer, a specific volume of the this compound stock solution, and mix. ii. Prepare a control reaction containing the same amount of DMSO but no this compound. iii. Add the freshly prepared Protogen IX substrate to each reaction mixture. iv. Pre-incubate the mixtures for 5 minutes at 25°C. v. Initiate the reaction by adding a small volume (e.g., 10-50 µL) of the crude PPO extract to each cuvette/well. Mix quickly. vi. Immediately monitor the increase in absorbance at the appropriate wavelength for Protoporphyrin IX formation (fluorometric detection is also common). Record measurements at regular intervals (e.g., every 30 seconds) for 3-5 minutes. c. Data Analysis: i. Calculate the initial reaction rate (V₀) for each this compound concentration from the linear portion of the absorbance vs. time plot. ii. Calculate the percent inhibition for each concentration relative to the control (no inhibitor). iii. Plot percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A[label="1. Prepare Crude Enzyme Extract\n(Homogenize & Centrifuge Plant Tissue)", fillcolor="#FFFFFF", fontcolor="#202124"];

B[label="2. Prepare Reaction Mixtures\n(Buffer + Substrate + this compound Dilutions)", fillcolor="#FFFFFF", fontcolor="#202124"];

C [label="3. Prepare Control\n(Buffer + Substrate + Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"];

D [label="4. Pre-incubate Mixtures", fillcolor="#FFFFFF", fontcolor="#202124"];

E [label="5. Initiate Reaction\n(Add Enzyme Extract)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

F [label="6. Monitor Absorbance Change\n(Spectrophotometry)", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="7. Calculate Reaction Rates\n& Percent Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];

H [label="8. Determine IC₅₀ Value\n(Dose-Response Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> E;

B -> D;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

}

Figure 3: Experimental workflow for a PPO inhibition assay.

Protocol: Greenhouse/Field Herbicide Efficacy Trial

This protocol outlines a typical experimental design for evaluating the efficacy of this compound on target weeds.

1. Experimental Design: a. Use a randomized complete block design (RCBD) with 3-4 replications. b. Plot size should be appropriate for the application equipment and to minimize edge effects (e.g., 2m x 8m).

2. Plant Material: a. For greenhouse studies, grow target weed species (e.g., Palmer amaranth, velvetleaf) and crop species (e.g., corn) in pots containing a standardized soil mix. b. For field studies, select sites with a natural and uniform infestation of the target weeds.

3. Herbicide Application: a. Apply this compound at a range of doses (e.g., 0, 6, 12, 25, 50, 100 g ai/ha) to generate a dose-response curve. b. For post-emergence trials, apply when weeds are at a specific growth stage (e.g., 2-4 leaf stage, less than 6 inches tall). c. For pre-emergence trials, apply to the soil surface after planting but before weed/crop emergence. d. Use a calibrated research sprayer delivering a constant volume (e.g., 80-250 L/ha) with appropriate nozzles to ensure uniform coverage. e. Include necessary adjuvants (e.g., MSO at 1% v/v) as specified for post-emergence applications.

4. Data Collection: a. Visual Injury/Control Ratings: Assess weed control and crop injury at set intervals after treatment (e.g., 7, 14, 21, and 28 DAT) using a scale of 0% (no effect) to 100% (complete plant death). b. Biomass Reduction: At a specified time point (e.g., 28 DAT), harvest the above-ground biomass from a defined area (e.g., a 0.25m² quadrat) within each plot. Dry the biomass to a constant weight and compare treated plots to an untreated control. c. Plant Density: Count the number of surviving plants per unit area. d. Crop Yield: For field trials, harvest the crop from the center of each plot and determine the yield.

5. Data Analysis: a. Subject the data to Analysis of Variance (ANOVA). b. Use non-linear regression (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate ED₅₀ or ED₉₀ values (the dose required for 50% or 90% control/biomass reduction).

Protocol: Residue Analysis in Soil and Water

This protocol is based on validated methods for detecting this compound and its metabolites.

1. Sample Preparation and Extraction (Soil): a. Weigh a 0.1 g aliquot of the soil sample. b. Extract the sample by shaking twice with acetonitrile, followed by a mixture of acetonitrile and water (70:30, v/v). c. Centrifuge the sample and collect the supernatant for analysis.

2. Sample Preparation and Extraction (Water): a. Take a 1.0 g aliquot of the water sample. b. Dilute with 0.1 mL of methanol.

3. Instrumental Analysis: a. Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). b. Quantitation: Use a validated method with specific ion transitions for this compound (e.g., m/z 501.0 → 348.9) and its relevant metabolites (e.g., M800H01, M800H02). c. Validation: The method should be validated for linearity, accuracy, and precision. Fortify control samples at the Limit of Quantitation (LOQ) (e.g., 0.01 mg/kg in soil, 0.001 mg/kg in water) and 10x LOQ to determine recovery rates.

Conclusion

This compound is a highly effective PPO-inhibiting herbicide with rapid, broad-spectrum activity on broadleaf weeds. Its mechanism of action, centered on the light-dependent accumulation of phototoxic protoporphyrin IX, provides a valuable tool for weed management, particularly against herbicide-resistant biotypes. The selectivity observed in crops like corn is well-understood and is attributed to rapid metabolic degradation. A thorough understanding of its dose-response characteristics, soil behavior, and rotational crop restrictions is critical for its effective and sustainable use in agricultural systems. The standardized protocols provided herein serve as a foundation for further research into this important class of herbicides.

References

Metabolic Pathway of Saflufenacil in Tolerant and Susceptible Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent herbicide belonging to the pyrimidinedione chemical class, which effectively controls a broad spectrum of broadleaf weeds.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the tetrapyrrole biosynthetic pathway.[1][2] This inhibition leads to an accumulation of protoporphyrin IX (Proto IX) and subsequent generation of reactive oxygen species, causing rapid cell membrane disruption, desiccation, and necrosis in susceptible plants.[3]

The selectivity of this compound between tolerant crop plants, such as corn (Zea mays), and susceptible weed species is primarily attributed to the differential rate of its metabolic detoxification. Tolerant species rapidly metabolize this compound into non-phytotoxic compounds, while susceptible plants lack this rapid degradation capability, leading to the accumulation of the active herbicide and subsequent cell death. This technical guide provides a comprehensive overview of the metabolic pathways of this compound in both tolerant and susceptible plants, details the experimental protocols used for its study, and presents quantitative data on its metabolism.

Metabolic Pathways of this compound

The metabolism of this compound in plants proceeds through several key enzymatic reactions, primarily mediated by cytochrome P450 monooxygenases. These reactions involve N-demethylation, degradation of the N-methyl-N-isopropylsulfonamide side chain, and, in some instances, cleavage of the uracil ring.

In tolerant plants like corn, these metabolic transformations occur rapidly, effectively detoxifying the herbicide before it can cause significant phytotoxicity. The primary metabolites formed include N-demethylated derivatives at the uracil ring and the sulfamoyl side chain, as well as further degraded products.

In contrast, susceptible plants exhibit a much slower rate of this compound metabolism. This leads to the prolonged presence of the active parent compound, allowing it to inhibit PPO and induce the cascade of events leading to plant death.

The principal metabolites of this compound identified in plants include:

-

M800H01: N'-[2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)- pyrimidinyl)benzoyl]-N-methylsulfamide

-

M800H02: N'-[2-chloro-4-fluoro-5-(2,6-dioxo-4-(trifluoromethyl)-3,6-dihydro-1(2H)-pyrimidinyl)benzoyl]-N-isopropyl-N-methylsulfamide

-

M800H11: A doubly N-demethylated metabolite.

-

M800H35: this compound-N-desmethyl-urea.

-

Saf-µCH3: A uracil-ring N-demethylated metabolite.

-

Saf-2CH3: A doubly N-demethylated metabolite.

-

Saf-RC: A ring-cleavage metabolite.

While the involvement of cytochrome P450 (CYP) enzymes in the metabolism of numerous herbicides in maize is well-documented, the specific CYP isozymes responsible for the rapid detoxification of this compound have not yet been definitively identified in publicly available literature. However, research on other herbicides in maize suggests that members of the CYP71, CYP72, and CYP81 families are often involved in herbicide metabolism.

Below is a diagram illustrating the proposed metabolic pathway of this compound in plants.

Data Presentation

The differential metabolism of this compound between tolerant and susceptible plants is evident from the quantitative analysis of the parent compound and its metabolites over time. The following tables summarize the available data from studies using radiolabeled [14C]this compound.

Table 1: Metabolism of [14C]this compound in Tolerant (Corn) and Susceptible (Black Nightshade, Tall Morningglory) Plants After Root Application.

| Plant Species | Tissue | Time After Treatment | % of Absorbed 14C as Unchanged this compound |

| Corn (Tolerant) | Shoot | 16 h | 14% |

| Root | 16 h | 9% | |

| Black Nightshade (Susceptible) | Shoot | 16 h | 71% |

| Root | 16 h | 83% | |

| Tall Morningglory (Susceptible) | Shoot | 16 h | 100% |

| Root | 16 h | 92% |

Data compiled from studies on the biokinetic properties and mechanism of selectivity of this compound.

Table 2: Distribution and Metabolism of this compound in Winter Wheat.

| Parameter | Value |

| Partitioning into plants from soil | 78% ± 2.1% |

| Distribution in leaves | 78% ± 2.1% |

| Distribution in roots | 22% ± 1.7% |

Data from a field study on the environmental degradation and distribution of this compound.

Experimental Protocols

The study of this compound metabolism in plants typically involves the use of radiolabeled compounds and advanced analytical techniques. Below are detailed methodologies for key experiments.

Plant Growth and Herbicide Application

-

Plant Material: Tolerant (e.g., Zea mays) and susceptible (e.g., Amaranthus retroflexus, Solanum nigrum) plant species are grown from seed in a controlled environment (growth chamber or greenhouse) in nutrient solution or soil.

-

Herbicide Treatment:

-

Root Application: Plants are transferred to a hydroponic solution containing a known concentration of [14C]this compound.

-

Foliar Application: A defined amount of [14C]this compound, typically formulated with adjuvants to mimic field conditions, is applied to the adaxial surface of a mature leaf using a microsyringe.

-

Extraction of this compound and its Metabolites

-

Sample Collection: At specified time points after treatment, plant tissues (roots, shoots, treated leaves) are harvested, weighed, and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Homogenization: The frozen plant material is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Solvent Extraction: The homogenized tissue is extracted with an appropriate solvent. A common method involves a two-step extraction:

-

Extraction with acetonitrile or a mixture of methanol and water (e.g., 70:30 v/v) to isolate the parent compound and less polar metabolites.

-

The remaining plant material (pellet) can be further extracted with a more polar solvent or subjected to enzymatic digestion to release conjugated metabolites.

-

-

Centrifugation and Supernatant Collection: The extract is centrifuged to pellet solid plant debris, and the supernatant containing the analytes is collected. This process is typically repeated multiple times, and the supernatants are pooled.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: The collected supernatant may be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis. A cleanup step using solid-phase extraction (SPE) with cartridges like Florisil may be employed to remove interfering matrix components.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Shim-pack GIST C18) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound and its metabolites.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Analysis: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and each of its metabolites are monitored for sensitive and selective quantification.

-

Below is a workflow diagram for the extraction and analysis of this compound and its metabolites from plant tissue.

Conclusion

The metabolic pathway of this compound is a critical determinant of its selectivity in plants. Tolerant species, such as corn, possess robust enzymatic systems, likely involving cytochrome P450 monooxygenases, that rapidly metabolize the herbicide into non-toxic forms. In contrast, susceptible weeds lack this rapid detoxification mechanism, leading to the accumulation of phytotoxic levels of this compound. The elucidation of these metabolic pathways and the development of sensitive analytical methods are crucial for understanding herbicide resistance, developing new crop protection strategies, and ensuring food safety. Further research is warranted to identify the specific cytochrome P450 isozymes responsible for this compound metabolism in tolerant crops, which could pave the way for the development of novel herbicide tolerance traits through genetic engineering.

References

- 1. This compound (Kixor™): Biokinetic Properties and Mechanism of Selectivity of a New Protoporphyrinogen IX Oxidase Inhibiting Herbicide | Weed Science | Cambridge Core [cambridge.org]

- 2. Simultaneous determination of this compound and its two metabolites in soil samples by ultra-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Pyrimidinedione Herbicides

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and selective weed management strategies has cemented pyrimidinedione herbicides as a cornerstone of modern agriculture. Their potent herbicidal activity, primarily targeting the enzyme protoporphyrinogen IX oxidase (PPO), has driven extensive research into the intricate relationship between their chemical structure and biological function. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyrimidinedione herbicides, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of novel herbicidal agents.

Core Principles of Pyrimidinedione Herbicidal Activity

The herbicidal efficacy of pyrimidinedione derivatives is intrinsically linked to their ability to inhibit protoporphyrinogen IX oxidase (PPO, EC 1.3.3.4), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid membrane damage, cellular leakage, and ultimately, plant death.[1]

The fundamental structure of these herbicides is a pyrimidine-2,4-dione core, with specific substitutions at various positions being critical for their bioactivity. Structural analyses have consistently highlighted the importance of a methyl group at the N-1 position, a trifluoromethyl group at the C-6 position, and a substituted phenyl group at the N-3 position.[2]

Quantitative Structure-Activity Relationship (QSAR) Data

The following tables summarize the quantitative data on the herbicidal activity of various pyrimidinedione derivatives, providing a comparative overview of their efficacy against different weed species.

Table 1: Post-emergence Herbicidal Activity of Sulfonamide-Containing Pyrimidinedione Derivatives

| Compound | Application Rate (g a.i./ha) | Zinnia elegans (ZE) % Control | Abutilon theophrasti (AT) % Control |

| 6q | 9.375 | 100 | 100 |

| Saflufenacil | 9.375 | 100 | 100 |

Data sourced from a study on sulfonamide-containing pyrimidinedione derivatives.[1]

Table 2: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives at 1 mM Concentration

| Compound | Lactuca sativa (Lettuce) % Inhibition | Agrostis stolonifera (Bentgrass) % Inhibition |

| 2o | - | High (comparable to commercial standards) |

| Clomazone | - | High |

| Flumioxazin | - | High |

Note: Specific percentage inhibition for lettuce was not marked, while bentgrass showed significant inhibition.[2][3]

Table 3: Root Growth Inhibition by Pyrazolylpyrimidine Derivatives

| Compound | Target Weed | IC50 (mg L-1) |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | 1.90 |

| 2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides (Chlorophyll inhibition) | 3.14 |

IC50 values represent the concentration required to inhibit 50% of root growth or chlorophyll level.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. The following sections outline the methodologies for key assays used in the evaluation of pyrimidinedione herbicides.

In Vitro Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the PPO enzyme.

1. Enzyme Extraction:

-

Homogenize 1 gram of fresh plant tissue (e.g., spinach leaves) in an ice-cold mortar with 5 mL of 0.1 M phosphate buffer (pH 6.5).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

The resulting supernatant contains the crude PPO extract and should be kept on ice.

2. Assay Procedure:

-

In a spectrophotometer cuvette, mix 2.5 mL of a 0.05 M catechol substrate solution with 0.4 mL of the phosphate buffer.

-

Add a specific volume of the test inhibitor stock solution to achieve the desired final concentration. A control cuvette should contain the solvent used for the inhibitor stock.

-

Incubate the cuvettes at 25°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the crude PPO extract to each cuvette.

-

Immediately record the increase in absorbance at 420 nm at 30-second intervals for 3-5 minutes.

-

The rate of increase in absorbance is proportional to PPO activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control.

Whole-Plant Bioassay for Herbicidal Efficacy

This in vivo assay evaluates the overall herbicidal effect of a compound on whole plants.

1. Plant Growth:

-

Grow susceptible weed species (e.g., Abutilon theophrasti, Zinnia elegans) in pots with standard potting mix in a greenhouse under controlled conditions (e.g., 25°C, 16-hour photoperiod).

-

Use plants at the 2-4 true leaf stage for treatment.

2. Treatment Application:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of spray solutions by diluting the stock solution in water containing a non-ionic surfactant (e.g., 0.1% Tween-20). The final solvent concentration should be non-phytotoxic (typically ≤ 0.5%).

-

A control group should be sprayed with a solution containing only the solvent and surfactant.

-

Apply the solutions to the plants using a laboratory-grade sprayer, ensuring uniform and thorough coverage of the foliage.

3. Evaluation:

-

After a set period (e.g., 7-14 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and stunting.

-

A rating scale (e.g., 0% = no effect, 100% = complete kill) is often used for visual assessment.

-

For a quantitative measure, harvest the above-ground biomass and determine the fresh or dry weight. Calculate the percent growth inhibition relative to the control plants.

Visualizing the Mechanisms and Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and logical relationships central to the structure-activity relationship of pyrimidinedione herbicides.

Caption: Signaling pathway of pyrimidinedione herbicide action via PPO inhibition.

Caption: Experimental workflow for evaluating pyrimidinedione herbicide efficacy.

Caption: Logical relationships in the structure-activity of pyrimidinedione herbicides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Environmental Fate and Degradation of Saflufenacil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent, pre-plant and pre-emergence herbicide belonging to the pyrimidinedione chemical class.[1][2] It is utilized for the control of a wide range of broadleaf weeds in various agricultural and non-crop settings.[3] The mode of action for this compound is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which disrupts chlorophyll biosynthesis, leading to cell membrane damage and ultimately, plant death.[1] Understanding the environmental fate and degradation of this compound is paramount for assessing its ecological impact, ensuring its safe and effective use, and for the development of new, environmentally benign herbicidal compounds. This technical guide provides an in-depth overview of the current scientific understanding of this compound's behavior in the environment, including its degradation pathways, mobility, and the key factors influencing these processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its environmental distribution and behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 500.9 g/mol | [4] |

| Vapor Pressure | 4.5 x 10⁻¹⁵ Pa at 20°C | |

| Water Solubility | pH dependent: 14 mg/L (pH 4), 25 mg/L (pH 5), 2,100 mg/L (pH 7) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.56 (at pH < 4.41) | |

| pKa | 4.41 |

Environmental Degradation Pathways

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. The primary degradation routes involve transformations of the uracil ring and the sulfonylurea side chain.

Hydrolysis

The rate of hydrolysis of this compound is highly dependent on pH. It is stable in acidic conditions (pH 5) but degrades more rapidly under neutral to alkaline conditions. The degradation half-life (DT₅₀) values for hydrolysis at different pH levels are summarized in Table 2. At pH 9, degradation is rapid.

Table 2: Hydrolysis Half-Life (DT₅₀) of this compound in Water

| pH | Temperature (°C) | DT₅₀ (days) | Reference |

| 5 | 25 | Stable | |

| 7 | 25 | 192.5 - 346.5 | |

| 9 | 25 | 4.93 - 5.9 |

Photolysis

This compound undergoes photolytic degradation in both aqueous and soil environments. In water, photolysis proceeds through the opening and fragmentation of the uracil ring, leading to the formation of various degradation products. The half-life for aqueous photolysis is influenced by the presence of natural water constituents. On soil surfaces, photolysis primarily involves demethylation at the sulfonylurea side chain to form M800H01, followed by demethylation of the uracil ring and cleavage of the sulfamide side chain. The uracil ring can also open and fragment, forming metabolites such as M800H07.

Table 3: Photolysis Half-Life (DT₅₀) of this compound

| Medium | Conditions | DT₅₀ (days) | Reference |

| Aqueous (pH 5 buffer) | 22°C, simulated sunlight | 56 | |

| Aqueous (natural water, pH 7.1) | 22°C, simulated sunlight | 22 | |

| Soil (loamy sand) | 22°C, 12h light/12h dark | 66 (true phototransformation) | |

| Soil (loamy sand) | 22°C, continuous irradiation | 41-43 (true phototransformation) |

Aerobic and Anaerobic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and aquatic systems.

Aerobic Degradation: In aerobic soil, this compound degrades with half-lives ranging from approximately 4 to 35 days, depending on the soil type. The primary degradation mechanism is aerobic microbial metabolism. Major metabolites identified in aerobic soil studies include M800H01, M800H02, M800H08, M800H22, M800H26, and M800H31. M800H08 has been observed to be more persistent than the parent compound under field conditions.

Anaerobic Degradation: Under anaerobic conditions, the degradation of this compound is generally slower than in aerobic environments. In anaerobic aquatic systems, this compound degrades with a half-life of approximately 29.4 days. Major degradates in anaerobic aquatic metabolism include M07, M15, M29, and M33. In anaerobic soil, the degradation half-life has been reported to be significantly longer, around 217 days, although the conditions of the study were noted as marginally anaerobic.

Table 4: Aerobic and Anaerobic Degradation Half-Lives (DT₅₀) of this compound

| Environment | Conditions | DT₅₀ (days) | Reference |

| Aerobic Soil | Laboratory, various soils | 3.8 - 32.1 | |

| Aerobic Soil | Field, various locations | 1.36 - 35.5 | |

| Anaerobic Soil | Laboratory, loamy sand | 217 | |

| Aerobic Aquatic | Laboratory, water/sediment system | 70.7 | |

| Anaerobic Aquatic | Laboratory, water/sediment system | 29.4 |

Key Metabolites

Several metabolites of this compound have been identified in environmental fate studies. The nomenclature for these metabolites often uses an "M" followed by a number and "H" (e.g., M800H01). Some studies have also used alternative naming conventions (e.g., Saf-µCH₃). The major identified metabolites and their context are listed in Table 5.

Table 5: Major Metabolites of this compound in Environmental Fate Studies

| Metabolite ID | Formation Pathway | Environmental Compartment | Reference |

| M800H01 | Demethylation of sulfonylurea side chain | Soil (Photolysis, Aerobic) | |

| M800H02 | N-demethylation of uracil ring | Soil (Aerobic) | |

| M800H07 | Uracil ring opening and fragmentation | Soil (Photolysis, Aerobic), Aquatic (Anaerobic) | |

| M800H08 | Not specified | Soil (Aerobic), more persistent than parent | |

| M800H11 | Not specified | Plants | |

| M800H35 | Not specified | Plants | |

| Saf-µCH₃ | Uracil-ring N-demethylated metabolite | Soil | |

| Saf-2CH₃ | Doubly N-demethylated metabolite | Soil | |

| Saf-RC | Ring-cleavage metabolite | Soil (persistent) | |

| M15 | Not specified | Aquatic (Anaerobic) | |

| M29 | Not specified | Aquatic (Anaerobic) | |

| M33 | Not specified | Aquatic (Anaerobic) |

Mobility in Soil and Water

The mobility of this compound in the environment is governed by its sorption to soil and sediment particles. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to move with water.

This compound is considered to have high to very high mobility in soil, with reported Koc values being relatively low. One study reported a Koc of 28.8, suggesting a potential for vertical transport through the soil. Another study on various tropical soils found that this compound was weakly sorbed and its mobility ranged from mobile to very mobile. The sorption of this compound is influenced by soil properties such as organic carbon content, pH, and clay content.

Table 6: Soil Sorption and Mobility of this compound

| Parameter | Value | Soil Type/Conditions | Reference |

| Kₒc (L/kg) | 28.8 | Not specified | |

| Kₒc (L/kg) | 19.90 | Brazilian Alfisol | |

| Mobility Class | Mobile to Very Mobile | Various tropical soils |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of environmental fate studies. The following sections outline the general methodologies employed in the assessment of this compound's environmental degradation and mobility.

Hydrolysis Study

Hydrolysis studies for this compound are typically conducted in sterile aqueous buffer solutions at various pH levels (e.g., 5, 7, and 9) in the dark to preclude photolytic degradation.

-

Test System: Sterile 0.01 N buffer solutions (e.g., acetate for pH 5, TRIS for pH 7 and 9).

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is often used to facilitate tracking of the parent compound and its degradates.

-

Incubation: Samples are incubated at a constant temperature (e.g., 25°C) in the dark for a specified period.

-

Sampling: Aliquots are collected at various time intervals.

-

Analysis: Samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiomatic detector to quantify the parent compound and degradation products. Confirmation of identity is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Aqueous Photolysis Study

Aqueous photolysis studies are designed to assess the degradation of a substance due to light.

-

Test System: Sterile aqueous buffer (e.g., pH 5) and natural water are used.

-

Light Source: A light source that simulates natural sunlight (e.g., a Xenon lamp) is employed. The light intensity is monitored throughout the study.

-

Control: Dark control samples are run in parallel to differentiate between photolytic and other degradation processes.

-

Incubation: Samples are maintained at a constant temperature (e.g., 22 ± 1°C).

-

Analysis: Similar to hydrolysis studies, HPLC with radiometric detection and LC-MS/MS are used for quantification and identification of the parent compound and photoproducts.

Soil Metabolism Study (Aerobic and Anaerobic)

Soil metabolism studies evaluate the degradation of this compound by soil microorganisms under controlled laboratory conditions.

-

Test Soil: A range of characterized soils (e.g., sandy loam, silty clay loam) are used to represent different agricultural environments.

-

Test Substance Application: Radiolabeled this compound is applied to the soil at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Soils are maintained at a specific moisture level (e.g., 50-60% of maximum water holding capacity) and temperature (e.g., 22 ± 1°C) with adequate aeration.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions.

-

-

Volatile Traps: Traps for carbon dioxide (CO₂) and organic volatiles are used to assess mineralization.

-

Extraction: Soil samples are extracted at various time intervals using organic solvents (e.g., acetonitrile, methanol-water mixtures).

-

Analysis: Extracts are analyzed by LSC for total radioactivity and by HPLC for the quantification of this compound and its metabolites. Non-extractable residues (NER) are determined by combustion of the extracted soil.

Adsorption-Desorption Study (Batch Equilibrium Method)

The batch equilibrium method is a standard procedure to determine the sorption characteristics of a chemical in soil, following guidelines such as OECD 106.

-

Test System: Soil samples are equilibrated with aqueous solutions of [¹⁴C]-saflufenacil of varying concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Equilibration: The soil-solution suspensions are shaken for a predetermined time to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is determined by Liquid Scintillation Counting (LSC). The amount sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.

-

Desorption: The soil from the adsorption phase is re-suspended in a fresh solution without the test substance and shaken to determine the amount of this compound that desorbs.

Visualizations

Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways of this compound and a typical experimental workflow for its environmental fate assessment.

Caption: Simplified degradation pathways of this compound in soil and aquatic environments.

Caption: General experimental workflow for a this compound environmental fate study.

Conclusion

The environmental fate of this compound is characterized by multiple degradation pathways that are influenced by environmental conditions such as pH, light, and microbial activity. While this compound itself is generally non-persistent to moderately persistent, some of its metabolites, such as M800H08, may exhibit greater persistence in the environment. Its high mobility in soil suggests a potential for leaching, particularly in soils with low organic matter. A thorough understanding of these processes, supported by robust experimental data, is essential for the responsible management of this herbicide and for guiding the development of future weed control technologies with improved environmental profiles. Further research focusing on the long-term fate and potential effects of its more persistent metabolites would be beneficial for a more complete environmental risk assessment.

References

Saflufenacil: A Technical Guide to its Mode of Action and Phytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent herbicide belonging to the pyrimidinedione chemical class, utilized for the control of a wide range of broadleaf weeds.[1] It is a protoporphyrinogen IX oxidase (PPO) inhibitor, a mode of action that leads to rapid and effective herbicidal activity.[1][2] This technical guide provides an in-depth analysis of the biochemical mechanisms of this compound, its phytotoxic manifestations in susceptible plants, and detailed experimental protocols for its study.

Mode of Action

This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway.[1][3] This pathway is crucial for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX (Protogen IX), within the plastids. This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to protoporphyrin IX (Proto IX) by a different, this compound-insensitive peroxidase.

Proto IX is a potent photosensitizing molecule. In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid peroxidation of cellular lipids, leading to the disruption and loss of integrity of cell membranes, including the plasmalemma and tonoplast. This cellular damage ultimately results in cell death and the macroscopic symptoms of phytotoxicity.

Phytotoxic Symptoms

The cellular damage induced by this compound manifests as distinct phytotoxic symptoms in susceptible plants. These symptoms are typically rapid and light-dependent.

-

Chlorosis and Necrosis: The destruction of chlorophyll and cell death leads to a yellowing (chlorosis) and subsequent browning and death (necrosis) of plant tissues.

-

Water-Soaked Appearance: The loss of membrane integrity results in cellular leakage, giving the affected tissues a water-soaked appearance.

-

Wilting and Desiccation: Rapid water loss from damaged cells leads to wilting and desiccation of the plant.

-

Contact Herbicide Activity: this compound is primarily a contact herbicide, meaning symptoms are most pronounced on the tissues directly exposed to the herbicide.

The severity of these symptoms is influenced by factors such as the plant species, growth stage, application rate, and environmental conditions, particularly light intensity.

Quantitative Data

The efficacy of this compound is dose-dependent and varies among different weed species. The following tables summarize key quantitative data from various studies.

Table 1: PPO Inhibition and Efficacy of this compound

| Parameter | Value | Plant Species | Reference |

| PPO IC50 | 0.4 nM | Black nightshade, velvetleaf, corn | |

| 90% Biomass Reduction (PRE) | 9 g/ha | Blue mustard, flixweed, Palmer amaranth, redroot pigweed, tumble pigweed (averaged) | |

| 90% Biomass Reduction (POST) | 6 g/ha | Blue mustard, flixweed, Palmer amaranth, redroot pigweed, tumble pigweed (averaged) | |

| 90% Population Density Reduction (PRE) | 9 g/ha | Blue mustard, flixweed, Palmer amaranth, redroot pigweed, tumble pigweed (averaged) |

Table 2: Influence of Soil Properties on this compound Phytotoxicity (ED50 values for Soybean)

| Soil Type | Clay Content (%) | Sand Content (%) | Organic Matter (%) | ED50 (g a.i./ha) | Reference |

| Erechim | 60 | 8 | 5.5 | >400 | |

| Santa Maria | 25 | 45 | 1.9 | ~100 | |

| Eldorado do Sul | 18 | 56 | 1.1 | ~50 |

Table 3: Phytotoxicity of this compound on Soybean

| This compound Rate (g a.i./ha) | Phytotoxicity at 7 DAE (%) | Phytotoxicity at 32 DAE (%) | Reference |

| 12.5 | 10 | 5 | |

| 25 | 20 | 10 | |

| 50 | 35 | 15 | |

| 100 | 50 | 25 | |

| 200 | 70 | 40 | |

| 400 | 85 | 60 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mode of action and phytotoxicity.

Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay

This protocol is adapted from established methods for determining PPO inhibition.

1. Enzyme Extraction: a. Homogenize 1 gram of fresh plant tissue (e.g., young leaves) in 5 mL of ice-cold 0.1 M phosphate buffer (pH 6.5). b. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. c. The resulting supernatant contains the crude PPO extract. Keep the extract on ice.

2. PPO Activity Assay: a. Prepare a reaction mixture containing 2.5 mL of 0.05 M catechol substrate solution and 0.4 mL of phosphate buffer in a cuvette. b. Equilibrate the cuvette at 25°C for 5 minutes. c. Initiate the reaction by adding 0.1 mL of the crude PPO extract and mix rapidly. d. Immediately measure the increase in absorbance at 420 nm every 30 seconds for 3-5 minutes using a spectrophotometer.

3. Inhibition Assay: a. Prepare a series of reaction mixtures with varying concentrations of this compound. b. For each concentration, mix 2.5 mL of the catechol substrate solution, the desired volume of this compound stock solution, and phosphate buffer to a final volume of 2.9 mL. c. Include a control cuvette with buffer instead of the inhibitor. d. Incubate the cuvettes for 5 minutes at 25°C. e. Initiate the reaction by adding 0.1 mL of the crude PPO extract and measure absorbance as described above. f. Calculate the percentage of inhibition relative to the control.

References

The Journey of a Herbicide: An In-depth Technical Guide to Saflufenacil's Translocation and Absorption in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and translocation of saflufenacil, a potent protoporphyrinogen IX oxidase (PPO) inhibiting herbicide. Understanding the biokinetic properties of this compound is crucial for optimizing its efficacy in weed management and for developing new herbicidal formulations. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its physiological journey within the plant.

Core Concepts: Absorption and Translocation Dynamics

This compound is readily absorbed by both the roots and shoots of plants.[1][2][3] Once absorbed, its movement within the plant is predominantly systemic, occurring through both acropetal (upward) and basipetal (downward) transport.[2][3] This systemic distribution is attributed to the weak acid nature of this compound.

Primary translocation occurs via the xylem , with more limited movement through the phloem. This characteristic influences its distribution pattern, with foliar applications showing concentration in meristematic regions and limited movement to the roots. Conversely, root uptake leads to significant acropetal translocation to the shoots.

Quantitative Insights: Absorption and Translocation Data

The following tables summarize key quantitative data from studies investigating the absorption and translocation of radiolabeled this compound ([¹⁴C]this compound) in various plant species. These studies highlight the differences in uptake and movement between tolerant crops like corn and susceptible weed species.

Table 1: Foliar Uptake and Translocation of [¹⁴C]this compound in Light-Grown Plants (16 hours after treatment)

| Plant Species | % of Applied ¹⁴C Absorbed | % of Absorbed ¹⁴C in Treated Leaf | % of Absorbed ¹⁴C Translocated to a) Shoot and b) Root |

| Corn ( Zea mays ) | 58.3 ± 3.4 | 97.0 ± 0.3 | a) 2.6 ± 0.3 b) 0.4 ± 0.1 |

| Black Nightshade ( Solanum nigrum ) | 72.8 ± 2.9 | 93.0 ± 0.8 | a) 5.9 ± 0.7 b) 1.1 ± 0.2 |

| Tall Morningglory ( Ipomoea purpurea ) | 65.1 ± 4.1 | 95.8 ± 0.5 | a) 3.5 ± 0.4 b) 0.7 ± 0.1 |

Data adapted from Grossmann et al., 2011.

Table 2: Root Uptake and Translocation of [¹⁴C]this compound in Light-Grown Plants (16 hours after treatment)

| Plant Species | % of Applied ¹⁴C Absorbed by Roots | % of Absorbed ¹⁴C in a) Roots and b) Shoot |

| Corn ( Zea mays ) | 19.7 ± 1.5 | a) 92.4 ± 1.1 b) 7.6 ± 1.1 |

| Black Nightshade ( Solanum nigrum ) | 35.6 ± 2.8 | a) 78.9 ± 1.8 b) 21.1 ± 1.8 |

| Tall Morningglory ( Ipomoea purpurea ) | 28.4 ± 2.1 | a) 82.7 ± 1.5 b) 17.3 ± 1.5 |

Data adapted from Grossmann et al., 2011.

Experimental Protocols: Methodologies for Key Experiments

The following protocols provide a detailed look into the methods used to generate the quantitative data on this compound's behavior in plants.

Plant Material and Growth Conditions

-

Species: Corn (Zea mays L.), black nightshade (Solanum nigrum L.), and tall morningglory (Ipomoea purpurea (L.) Roth.) are commonly used.

-

Growth: Plants are typically grown from seed in plastic pots containing a standardized soil mix in a greenhouse or growth chamber.

-

Conditions: Controlled conditions of temperature (e.g., 25/18°C day/night), photoperiod (e.g., 16 hours), and light intensity are maintained. Plants are usually treated at the third-leaf stage.

Radiolabeled Herbicide Application

-

Herbicide: [¹⁴C]this compound, labeled on the phenyl ring, is used to trace the molecule's movement.

-

Formulation: The herbicide is often applied as an emulsifiable concentrate (EC) formulation mixed with adjuvants like Dash HC E to simulate field conditions.

-

Foliar Application: A specific volume of the [¹⁴C]this compound solution is applied as droplets to the adaxial surface of a designated leaf (e.g., the second leaf).

-

Root Application: For hydroponic studies, plants are transferred to a nutrient solution containing a known concentration of [¹⁴C]this compound.

Sample Collection and Analysis

-

Harvest: Plants are harvested at specified time points after treatment (e.g., 16, 24, 48 hours).

-

Separation: The treated leaf is excised, and the plant is separated into different parts: treated leaf, shoot above the treated leaf, shoot below the treated leaf, and roots.

-

Washing: The surface of the treated leaf is washed with a solution (e.g., acetone:water) to remove unabsorbed herbicide.

-

Quantification of Radioactivity:

-

The amount of radioactivity in the leaf wash is determined by liquid scintillation counting (LSC).

-

Plant parts are combusted in a biological oxidizer, and the evolved ¹⁴CO₂ is trapped and quantified by LSC to determine the amount of absorbed herbicide.

-

-

Autoradiography: Whole plants are pressed, dried, and exposed to a phosphor imaging plate to visualize the distribution of the radiolabeled herbicide.

Visualizing the Process: Diagrams and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound's absorption, translocation, and mode of action.

Experimental Workflow for [¹⁴C]this compound Studies

This compound Translocation Pathways in Plants

Mode of Action: PPO Inhibition Pathway

Factors Influencing Absorption and Translocation

Several factors can influence the uptake and movement of this compound in plants:

-

Plant Species: As demonstrated in the tables above, there are significant differences in absorption and translocation rates between species. Tolerant species like corn exhibit more rapid metabolism and lower translocation of root-absorbed this compound compared to susceptible weeds.

-

Adjuvants: The addition of surfactants, such as Merge, can increase the cuticular absorption of this compound, particularly in plants with thick epicuticular wax layers like cabbage.

-

Tank Mixtures: The presence of other herbicides, such as glyphosate, can impact this compound's behavior. While some formulations of glyphosate can increase this compound absorption, they may also reduce its translocation in glyphosate-susceptible plants.

Conclusion

This compound's efficacy as a broadleaf herbicide is intrinsically linked to its rapid absorption and systemic translocation within the plant. The predominance of xylem transport ensures its distribution throughout the foliage following both root and shoot uptake. However, the extent of its movement and its ultimate phytotoxic effect are modulated by the plant's species-specific metabolic capabilities and the presence of other formulation components. A thorough understanding of these biokinetic properties is paramount for the strategic development and application of this compound-based weed management solutions.

References

Methodological & Application

Analytical Methods for the Detection of Saflufenacil in Soil and Water: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals